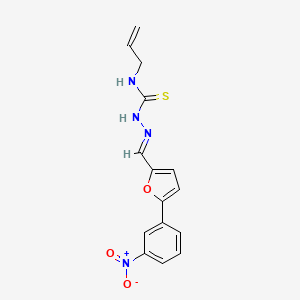

(E)-N-allyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)hydrazinecarbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

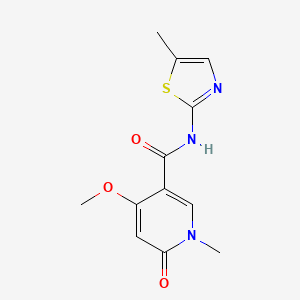

(E)-N-allyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)hydrazinecarbothioamide, also known as ANFTC, is a thiosemicarbazone derivative that has been extensively studied for its potential therapeutic applications. ANFTC is a yellow crystalline powder that has a molecular weight of 348.41 g/mol. This compound is known for its potent anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines.

科学的研究の応用

Antimicrobial Activity

The compound has shown significant antimicrobial activity. It revealed significant bactericidal activity with a maximum zone of inhibition of (19.0±1.7mm) at 2.5 g/ml against Pseudomonas aeruginosa .

Antioxidant Activity

The compound has demonstrated potent antioxidant activity. It presented maximum DPPH scavenging trait ranging from (30.8±1.3% to 81.2±1.5%) against Vitamin C. Likewise, it showed maximum H2O2 scavenging trait ranging from (37.9±2.5% to 75.8±6.4%) against ascorbic acid .

Antidiabetic Activity

In the field of antidiabetic research, the compound demonstrated α-amylase inhibition of 20.9±2.4to 73.5±2.3% and α-glucosidase inhibition by display activity of (23.3±1.5 to 79.7±1.2 U/L) .

Molecular Docking

In-silico molecular docking investigations using Auto Dock 4.0 showed the active pocket of the 1HD2 protein to estimate genotoxicology. By molecular docking, the title molecule exhibited a higher binding interaction energy of -6.5 (Kcal/mol) against the target 1HD2 protein .

Spectral Analysis

The NMR, FTIR, and UV-visible investigations were used to characterize the novel chalcones .

Density Functional Theory Calculations

To determine the geometric, electronic, spectroscopic features, a theoretical model was also built using Gaussian 09 supporting basis set of B3LYP/6-311++G (d,p) as well as this basis set was used to perform the geometry optimization, harmonic vibration simulations, molecule electrostatic potential (MEP), frontier molecular orbitals (FMOs), and Mulliken’s population analysis .

Synthesis of Useful Chemicals

Furfural, a derivative of furan, is useful in the synthesis of a range of specialized chemical products. Its condensation with nitromethane in basic medium yields 2-(2-Nitrovinyl) furan. This functional group (nitrovinyl) has been documented as a potent anti-microbial agent against gram-positive and gram-negative bacteria .

Antifungal and Wood-Protector Agent

The reaction between acetophenone and furfural (an aldehyde) in a basic medium yields the chalcone: (E)-3-(furan-2-yl)-1-phenylprop-2-ene-1-one. This chalcone has been confirmed as a good antifungal agent and wood-protector against termite attack .

作用機序

Target of Action

Similar compounds such as furan derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that furan derivatives have been documented to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Result of Action

Furan derivatives have been associated with antimicrobial and antifungal activities , suggesting that this compound may have similar effects.

特性

IUPAC Name |

1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-2-8-16-15(23)18-17-10-13-6-7-14(22-13)11-4-3-5-12(9-11)19(20)21/h2-7,9-10H,1,8H2,(H2,16,18,23)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRBCTXFHAKHQB-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NN=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxyphenyl)-4-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine](/img/structure/B2865775.png)

![1-allyl-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2865778.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2865780.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2865781.png)

![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-fluorophenyl)methyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B2865782.png)

![2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2865784.png)

![4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2865785.png)

![4-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole](/img/structure/B2865786.png)

![2-(4-Fluorophenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2865789.png)

![5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2865798.png)